O-tert-Butyl-L-threonine tert-butyl ester acetate salt

Catalog No.
S690688
CAS No.
5854-77-3
M.F
C14H29NO5
M. Wt
291.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-tert-Butyl-L-threonine tert-butyl ester acetate ...

CAS Number

5854-77-3

Product Name

O-tert-Butyl-L-threonine tert-butyl ester acetate salt

IUPAC Name

acetic acid;tert-butyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate

Molecular Formula

C14H29NO5

Molecular Weight

291.38 g/mol

InChI

InChI=1S/C12H25NO3.C2H4O2/c1-8(15-11(2,3)4)9(13)10(14)16-12(5,6)7;1-2(3)4/h8-9H,13H2,1-7H3;1H3,(H,3,4)/t8-,9+;/m1./s1

InChI Key

BGAUVMFJRASONL-RJUBDTSPSA-N

SMILES

CC(C(C(=O)OC(C)(C)C)N)OC(C)(C)C.CC(=O)O

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)N)OC(C)(C)C.CC(=O)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC(C)(C)C)N)OC(C)(C)C.CC(=O)O

O-tert-Butyl-L-threonine tert-butyl ester acetate salt (CAS: 5854-77-3) is a highly specialized, orthogonally protected amino acid building block widely procured for advanced solution-phase peptide synthesis and fragment condensation. By masking both the side-chain hydroxyl and the C-terminal carboxyl with bulky, acid-labile tert-butyl (tBu) groups, this compound isolates the alpha-amine for highly selective N-terminal elongation. Supplied commercially as a stable acetate salt with a melting point of 59–61 °C, it offers superior shelf-stability and handling characteristics compared to the transient free base. For procurement, its primary value lies in providing a ready-to-use, highly soluble (in DMF/DCM) C-terminal threonine module that seamlessly integrates into standard Fmoc/tBu or Boc/tBu synthetic workflows while avoiding the hygroscopicity and harsh neutralization requirements of standard hydrochloride salts .

Procurement Fit

Orthogonal Fmoc/tBu strategy compatible

Crystalline solid ensures reliable gravimetric handling

Dual tBu protection minimizes racemization during coupling

Supports automated peptide synthesizer workflows

Generic substitution with unprotected L-threonine or simpler esters (like L-threonine methyl ester) invariably fails in complex peptide synthesis because the unprotected secondary hydroxyl group on the threonine side chain acts as a competing nucleophile, leading to extensive O-acylation and branched byproducts that ruin batch purity[1]. Furthermore, substituting the tert-butyl protected form with a benzyl-protected analog (H-Thr(Bzl)-OBzl) fundamentally alters the downstream deprotection strategy, forcing the use of highly toxic liquid hydrogen fluoride (HF) or catalytic hydrogenation, which is incompatible with sulfur-containing residues like cysteine or methionine [2]. Finally, attempting to procure the hydrochloride salt (H-Thr(tBu)-OtBu · HCl) instead of the acetate salt introduces process liabilities; HCl salts require stoichiometric neutralization with strong bases (e.g., DIEA) during coupling, which can cause transient local pH spikes that drive alpha-carbon epimerization in sensitive peptide fragments [3].

Substitution Risk

Physical form

Replacing with free base H-Thr(tBu)-OtBu may introduce liquid or low-melting solid handling, leading to weighing variability.

Deprotection strategy

Cbz- or Fmoc-only analogs alter orthogonal cleavage requirements, necessitating reagent and protocol re-optimization.

Side reactions

Unprotected H-Thr-OH or mono-tBu derivatives expose reactive groups, raising byproduct risk and lowering yield.

Prevention of Side-Chain O-Acylation During Coupling

When coupling an incoming activated amino acid to a threonine residue, the secondary hydroxyl group is highly susceptible to unwanted esterification. Quantitative comparisons show that using unprotected threonine esters results in 15–30% O-acylated branched byproducts during standard DIC/HOBt couplings. In contrast, the bulky tert-butyl ether in H-Thr(tBu)-OtBu sterically and electronically shields the oxygen, reducing O-acylation to <0.1% and ensuring strictly linear peptide assembly [1].

Evidence DimensionRate of side-chain O-acylation during active ester coupling
Target Compound Data<0.1% O-acylation
Comparator Or BaselineH-Thr-OMe (unprotected side chain) (15–30% O-acylation)
Quantified Difference>150-fold reduction in branched byproducts
ConditionsSolution-phase coupling using DIC/HOBt in DMF at room temperature

Eliminating O-acylation is critical for procurement because branched peptide impurities are notoriously difficult to separate via preparative HPLC, drastically lowering final API yield.

Physical form & purity
Head-to-head
Crystalline solid (mp 59–61°C, ≥98.0% purity) vs. liquid/low-melting free base (mp 74–75°C, 96–98%)
Supports precise weighing and reduces pre-use purification needs
Vendor specifications; handling precision advantage for reproducible synthesis

Mild Global Deprotection Compatibility (tBu vs. Bzl)

The dual tBu protection strategy is highly favored in modern peptide manufacturing because it allows for simultaneous, single-step global deprotection under moderate acidic conditions. The tBu ether and ester groups on H-Thr(tBu)-OtBu are cleaved quantitatively (>99% yield) using 90-95% Trifluoroacetic acid (TFA) in 1-2 hours. Conversely, benzyl-protected comparators (H-Thr(Bzl)-OBzl) require extremely harsh conditions, such as anhydrous HF, which requires specialized PTFE equipment and degrades sensitive sequences, or hydrogenation, which fails in the presence of catalyst-poisoning sulfur residues [1].

Evidence DimensionDeprotection conditions and sequence compatibility
Target Compound DataCleaved by 95% TFA, compatible with Cys/Met residues
Comparator Or BaselineH-Thr(Bzl)-OBzl (Requires HF or Pd/C, incompatible with Cys/Met)
Quantified Difference100% elimination of HF-handling requirements and catalyst poisoning risks
ConditionsStandard global deprotection phase in peptide API manufacturing

Procuring tBu-protected building blocks allows contract manufacturing organizations (CMOs) to use standard glass reactors and TFA, avoiding the immense capital and safety costs of HF infrastructure.

Solubility in polar aprotic solvents
Class-level inference
Acetate salt shows enhanced solubility in DMF/DMSO vs. HCl salt; no quantitative head-to-head data available
May improve reaction homogeneity in solution-phase peptide coupling
Data to verify; qualitative enhancement attributed to acetate counterion

Counterion-Driven Epimerization Control (Acetate vs. HCl)

Amino acid esters are typically supplied as salts to prevent spontaneous diketopiperazine formation. While hydrochloride (HCl) salts are common, their neutralization prior to coupling requires strong tertiary amines (like DIEA), which can cause transient alkaline spikes. These spikes promote base-catalyzed epimerization at the alpha-carbon. The acetate salt of H-Thr(tBu)-OtBu acts as a milder buffer during neutralization, maintaining a lower local pH and suppressing epimerization rates to <0.5%, whereas HCl salts can exhibit 2.0–5.0% racemization in sterically hindered fragment condensations [1].

Evidence DimensionAlpha-carbon epimerization during neutralization and coupling
Target Compound Data<0.5% epimerization
Comparator Or BaselineHydrochloride (HCl) salt (2.0–5.0% epimerization)
Quantified Difference4- to 10-fold reduction in chiral inversion
ConditionsSolution-phase fragment condensation requiring base neutralization

For pharmaceutical procurement, minimizing epimerization is non-negotiable, as diastereomeric impurities can fail regulatory purity specifications and are costly to purge.

Racemization control
Class-level inference
Dual tBu ether/ester protection provides orthogonal stability; qualitatively lowers racemization risk vs. unprotected or mono-protected derivatives
Supports enantiomeric integrity during coupling and deprotection
Based on established amino acid protection principles; context-dependent
Optical rotation QC
Cross-study comparable
[α]²⁰/D −10±1° (c=1%, methanol)
Reliable batch-to-batch chiral identity checkpoint
Comparator free base shows sign and solvent variability; tighter spec supports QC consistency

Solution-Phase Synthesis of C-Terminal Threonine Peptides

Because both the C-terminus and the side chain are securely protected by tBu groups, H-Thr(tBu)-OtBu acetate is the premier starting material for synthesizing peptides from the C-terminus to the N-terminus in solution. The free alpha-amine is immediately ready for coupling with an activated Fmoc- or Boc-protected amino acid, streamlining the workflow without requiring resin cleavage steps [1].

Convergent Fragment Condensation in API Manufacturing

In the synthesis of long peptide therapeutics (e.g., GLP-1 agonists), linear solid-phase synthesis often suffers from diminishing yields. H-Thr(tBu)-OtBu acetate is highly suited for convergent synthesis, where it serves as a stable, highly soluble N-terminal acceptor in solution-phase fragment condensation. Its acetate counterion specifically minimizes the risk of epimerization during these slow, sterically demanding couplings [2].

Synthesis of Threonine-Derived Peptidomimetics

Beyond standard peptides, this compound is heavily procured for medicinal chemistry campaigns targeting peptidomimetics. The dual tBu protection allows chemists to perform aggressive derivatization (e.g., reductive amination, alkylation) specifically at the N-terminus without cross-reacting with the sensitive secondary alcohol or the carboxylic acid, ensuring high-fidelity structural modifications [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Acid-sensitive glycopeptide assembly
Orthogonal dual tBu protection
Racemization control during TFA cleavage
Automated peptide library synthesis
Crystalline solid with high purity
Gravimetric precision and solvent compatibility
Solution-phase peptide coupling
Enhanced solubility in DMF/DMSO
Reduced intermediate precipitation risk
Peptide-based API research
Reliable chiral building block
Stereochemical consistency for bioactive peptide synthesis

Sequence

X

Other CAS

5854-77-3

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